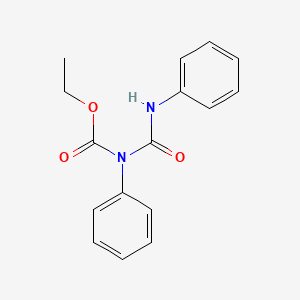
Ethyl phenyl(phenylcarbamoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl phenyl(phenylcarbamoyl)carbamate is an organic compound with the molecular formula C16H16N2O3 It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethyl phenylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Ethyl phenyl(phenylcarbamoyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which ethyl phenyl(phenylcarbamoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is often reversible, depending on the specific enzyme and conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl phenyl(phenylcarbamoyl)carbamate is unique due to its specific structure, which includes both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to other carbamates .
Eigenschaften
CAS-Nummer |
6135-39-3 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
ethyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)18(14-11-7-4-8-12-14)15(19)17-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19) |
InChI-Schlüssel |
QMHHEXDFZPYDHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


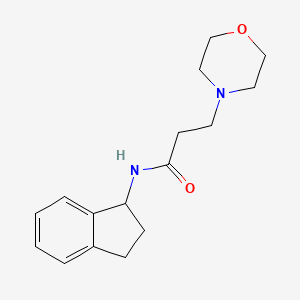
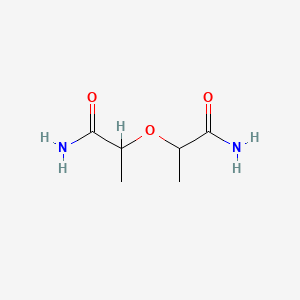
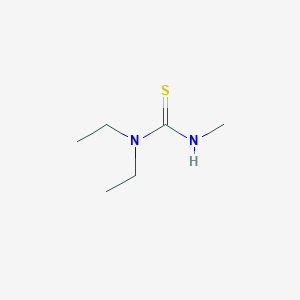
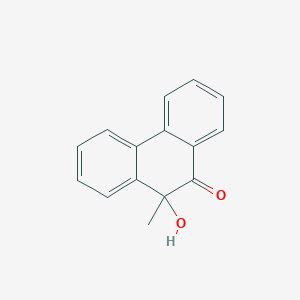
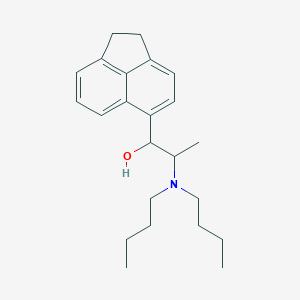
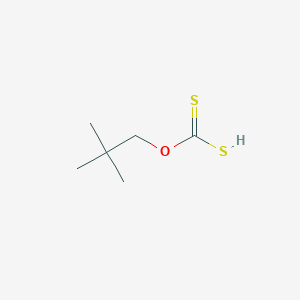
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
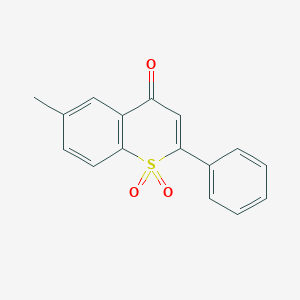
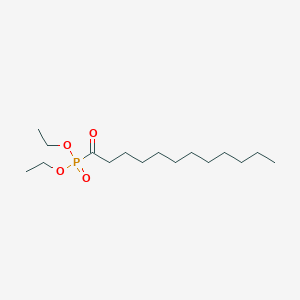
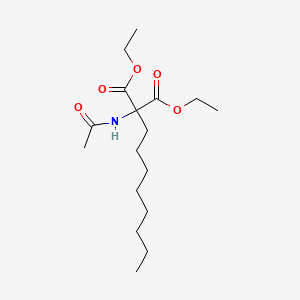
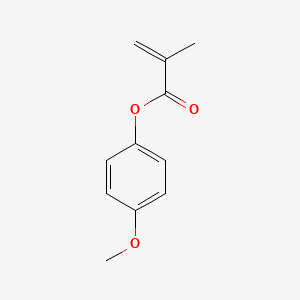

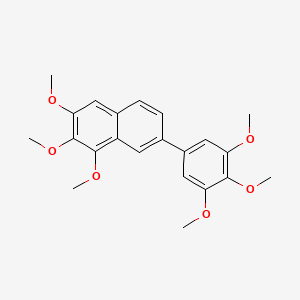
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
